molecular formula C11H16Cl3FO2 B14326759 2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate CAS No. 97845-33-5

2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate

Cat. No.: B14326759
CAS No.: 97845-33-5
M. Wt: 305.6 g/mol
InChI Key: HKASVRYSNBSSSK-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate is an organic compound that features a trichloroethyl group and a fluorocyclohexyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate typically involves the esterification of 3-(1-fluorocyclohexyl)propanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene to achieve the desired esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(1-fluorocyclohexyl)propanoic acid and 2,2,2-trichloroethanol.

    Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group using reducing agents such as zinc and acetic acid.

    Substitution: The fluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Zinc and acetic acid for selective reduction of the trichloroethyl group.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-(1-fluorocyclohexyl)propanoic acid and 2,2,2-trichloroethanol.

    Reduction: Dichloroethyl or monochloroethyl derivatives.

    Substitution: Various substituted cyclohexylpropanoates depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Materials Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism would depend on the target molecule it is designed to interact with. The trichloroethyl group can act as a protecting group for amines, alcohols, and thiols, which can be selectively removed under specific conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethanol: Used as a protecting group for carboxylic acids and has similar chemical properties.

    2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups in organic synthesis.

Uniqueness

2,2,2-Trichloroethyl 3-(1-fluorocyclohexyl)propanoate is unique due to the presence of both a trichloroethyl group and a fluorocyclohexyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in organic synthesis and pharmaceuticals.

Properties

CAS No.

97845-33-5

Molecular Formula

C11H16Cl3FO2

Molecular Weight

305.6 g/mol

IUPAC Name

2,2,2-trichloroethyl 3-(1-fluorocyclohexyl)propanoate

InChI

InChI=1S/C11H16Cl3FO2/c12-11(13,14)8-17-9(16)4-7-10(15)5-2-1-3-6-10/h1-8H2

InChI Key

HKASVRYSNBSSSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC(=O)OCC(Cl)(Cl)Cl)F

Origin of Product

United States

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